![molecular formula C24H34N4O2S B2503801 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 898434-54-3](/img/structure/B2503801.png)
2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide
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Overview
Description
The compound “2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide” is a complex organic molecule. It contains a cyclopenta[d]pyrimidin-4-yl group, which is a type of pyrimidine, a class of organic compounds that are widely used in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a large number of atoms. The pyrimidine ring and the diethylamino group are likely to play key roles in its chemical behavior .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the pyrimidine ring and the diethylamino group suggest that it could participate in a variety of organic reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. For example, the presence of the diethylamino group could potentially make it a base, while the presence of the pyrimidine ring could affect its electronic properties .
Scientific Research Applications
- Inhibition of ENPP1 can trigger the STING pathway and promote antitumor immunity, making it an attractive target for cancer immunotherapy .
- Researchers have designed and synthesized a series of ENPP1 inhibitors based on the pyrido[2,3-d]pyrimidin-7-one scaffold. Compound 31 demonstrated significant potency in both ENPP1 inhibition and STING pathway stimulation in vitro, and it also showed efficacy in a syngeneic mouse triple-negative breast cancer model .
Cancer Treatment: ENPP1 Inhibition
Antibacterial and Antifungal Activity
Future Directions
properties
IUPAC Name |
2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O2S/c1-4-18-11-13-19(14-12-18)25-22(29)17-31-23-20-9-7-10-21(20)28(24(30)26-23)16-8-15-27(5-2)6-3/h11-14H,4-10,15-17H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIUQUQHQSCPGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCN(CC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide |
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